Ethyl 1-naphthylpropiolate
Description
The propiolate moiety may confer reactivity for click chemistry or polymerization, while the naphthyl group could enhance aromatic interactions or UV absorption properties.
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3-naphthalen-1-ylprop-2-ynoate |
InChI |
InChI=1S/C15H12O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2H2,1H3 |
InChI Key |
HUHHAWNVPSFJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidative Cyclization Reactions
Ethyl 1-naphthylpropiolate participates in palladium-catalyzed cascade oxidative cyclization reactions to form substituted oxazoles. Key findings include:
Reaction Conditions
-
Catalyst System : Pd(CH₃CN)₂Cl₂ (5 mol%) and CuBr₂ (2 equiv) in DMSO at 100°C under aerobic conditions .
-
Substrate Scope : Compatible with both aromatic and aliphatic substituents, though aromatic derivatives generally yield higher efficiency .
Performance Data
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Oxazole 3ka | 58 | Pd/CuBr₂, DMSO, 8 h |
| Ethyl phenylpropiolate | Oxazole 3aa | 74 | Pd/CuBr₂, DMSO, 8 h |
This reaction proceeds via a proposed mechanism involving:
-
Hydration : Initial hydration of the propiolate triple bond.
-
Cyclization : Palladium-mediated oxidative cyclization with concomitant C–O bond formation.
Mechanistic Insights and Isotopic Labeling
Control experiments with this compound clarified critical mechanistic details:
-
Oxygen Source : ¹⁸O-labeling confirmed water as the oxygen donor in oxazole ring formation .
-
Substrate Flexibility : Switching to ethyl benzoylacetate under identical conditions yielded 53% oxazole, highlighting divergent pathways .
Comparative Reactivity
This compound exhibits distinct reactivity compared to simpler propiolates:
| Parameter | This compound | Ethyl Phenylpropiolate |
|---|---|---|
| Cyclization Yield | 58% | 74% |
| Steric Influence | Moderate | Low |
| Electronic Effects | Enhanced (naphthyl) | Baseline (phenyl) |
Optimized Reaction Parameters
Key optimized conditions for this compound reactions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Catalyst Loading | 5 mol% Pd, 2 eq CuBr₂ |
| Solvent | DMSO |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, inferences can be drawn from related compounds:
Ethyl Acetate and Ethyl Formate (Solvent Analogs)
Ethyl acetate (EA) and ethyl formate (EF) are common solvents with ester functionalities. Key physicochemical comparisons from Table 1 () :

| Property | Ethyl Formate | Ethyl Acetate |
|---|---|---|
| Boiling Point (°C) | 54.3 | 77.1 |
| Log P | 0.23 | 0.73 |
| Water Solubility (g/L) | 105 | 83 |
Ethyl 1-naphthylpropiolate, with its bulkier naphthyl group, would likely exhibit higher hydrophobicity (higher Log P) and boiling point compared to EA or EF due to increased molecular weight and aromaticity.
B. Naphthalene Derivatives ()
Several naphthol and fluoronaphthalene derivatives are listed in , such as:
- 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b): A complex amine-functionalized naphthol, highlighting the versatility of naphthalene scaffolds in drug design.
This compound lacks the amino or halogen substituents seen in these analogs, which may reduce its polarity and alter biological activity.
Ethyl Acetate Extracts in Phytochemistry
, and 5 demonstrate ethyl acetate’s efficacy in extracting bioactive compounds (e.g., alkaloids, terpenoids).
Research Findings and Limitations
- Synthetic Utility: Ethyl propiolate derivatives are widely used in Huisgen cycloadditions.
- Biological Activity: Naphthalene-containing compounds (e.g., drospirenone analogs in ) often exhibit hormonal or antimicrobial effects. However, the propiolate ester’s electrophilicity might introduce toxicity concerns absent in simpler naphthols .
- Spectroscopic Data : FTIR profiles of ethyl acetate extracts ( ) show C=O stretches at ~1740 cm⁻¹, a feature likely shared by this compound.
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